Tris(3,5-dimethylphenyl) phosphite
Description
Tris(3,5-dimethylphenyl) phosphite (CAS: Not explicitly listed in evidence; structurally analogous to tris(3,5-dimethylphenyl)phosphine, CAS 69227-47-0 ) is an organophosphorus compound featuring three 3,5-dimethylphenyl groups bonded to a central phosphorus atom. The 3,5-dimethyl substitution pattern on the aromatic rings enhances steric bulk and electronic effects, influencing reactivity and stability.
This compound is utilized in specialized applications such as phosphorylation reactions. For example, tris(3,5-dimethylpyrazolyl)phosphite has been effective in synthesizing the 1,2,4-phosphite derivative of D-xylose . Its structural analogs also appear in stabilizer blends for industrial materials, such as tris(2,4-di-tert-butylphenyl)phosphite in IRGANOX® antioxidant formulations .
Properties
CAS No. |
36432-47-0 |
|---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(3,5-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
InChI Key |
ZZVNXOJBUKDFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
PCl3+3(CH3)2C6H3OH→P((CH3)2C6H3O)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.
Major Products
Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.
Substitution: Various substituted phosphites are formed depending on the reagents used.
Coordination: Metal-phosphite complexes are the primary products.
Scientific Research Applications
Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Triphenyl Phosphite (CAS: 101-02-0)
- Structure : Three phenyl groups attached to a phosphorus center.
- Applications : Primarily a laboratory reagent . Lacks bulky substituents, making it less sterically hindered but more prone to hydrolysis.
- Toxicity: No direct neurotoxicity data provided, but safety protocols emphasize handling precautions .
Triorthotolyl Phosphite (Tris(2-methylphenyl) Phosphite)
Tris(2,4-di-tert-butylphenyl)phosphite
- Structure : Bulky tert-butyl groups at 2,4 positions.
- Applications: Used in IRGANOX® stabilizers for polymers due to its antioxidant properties. Blended with hindered phenols for synergistic effects .
- Comparison : The tert-butyl groups enhance steric protection, improving thermal stability compared to methyl-substituted analogs .
Bis(3,5-dimethylphenyl)chlorophosphite
- Structure : Two 3,5-dimethylphenyl groups and one chloride.
- Biological Activity : Inhibited human erythrocyte cholinesterase in vitro, unlike most analogs .
- Key Insight : Chloride substitution increases electrophilicity, enhancing enzyme interaction .
Toxicity Profile
Physical Properties (Selected Examples)
| Compound | Melting Point (°C) | Molecular Weight |
|---|---|---|
| Tris(3,5-dimethylphenyl)phosphine | 160–163 | 346.45 |
| Tris(2,4-dimethylphenyl)phosphine | 157–158 | 346.45 |
| Triphenyl phosphite | Not provided | 310.28 |
Research Findings and Implications
- Substituent Position Matters : Ortho-substituted phosphites (e.g., triorthotolyl) exhibit higher neurotoxicity than meta/para-substituted derivatives like this compound .
- Steric Bulk Enhances Stability: Bulky groups (e.g., tert-butyl in IRGANOX® blends) improve thermal stability, making them preferable for industrial applications over methyl-substituted analogs .
- Electrophilicity Drives Enzyme Interaction : Chloride substitution in bis(3,5-dimethylphenyl)chlorophosphite increases cholinesterase inhibition, highlighting the role of electrophilic phosphorus centers .
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